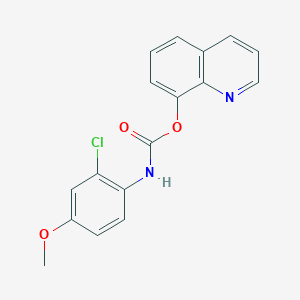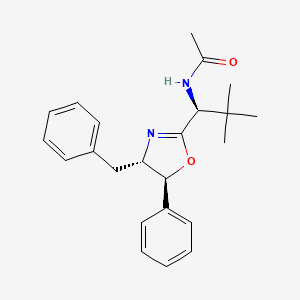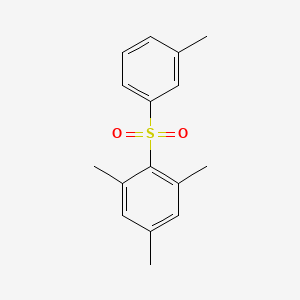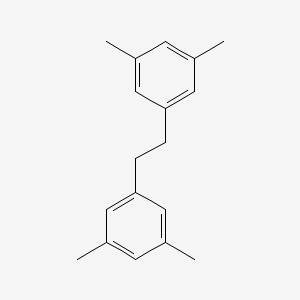![molecular formula C14H17N3O3 B11944609 N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol This compound is known for its unique structure, which includes a piperidine ring, a hydrazide group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-oxo-3-piperidinecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature . The reaction mixture is then stirred for several hours to ensure complete condensation, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N’-[(4-Chlorophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide
- N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the piperidinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c1-20-11-6-4-10(5-7-11)9-16-17-14(19)12-3-2-8-15-13(12)18/h4-7,9,12H,2-3,8H2,1H3,(H,15,18)(H,17,19)/b16-9+ |
InChIキー |
LCFFVTOARROQPJ-CXUHLZMHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CCCNC2=O |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CCCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


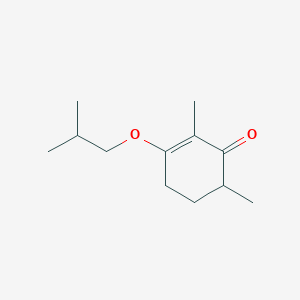
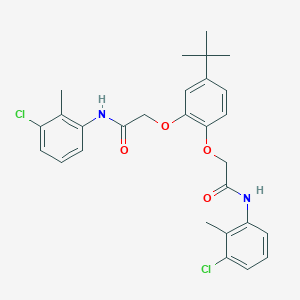
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)

